

# physical and chemical properties of N-Desmethyl Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Desmethyl Enzalutamide-d6

Cat. No.: B12425026 Get Quote

# A Comprehensive Technical Guide to N-Desmethyl Enzalutamide-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties, experimental applications, and metabolic context of **N-Desmethyl Enzalutamide-d6**. It is intended to serve as a technical resource for professionals engaged in pharmaceutical research, clinical diagnostics, and drug development.

### Introduction

**N-Desmethyl Enzalutamide-d6** is the deuterium-labeled form of N-desmethyl enzalutamide, the primary and pharmacologically active metabolite of enzalutamide.[1][2][3][4] Enzalutamide is a potent second-generation, non-steroidal androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][5][6] The metabolite, N-desmethyl enzalutamide, exhibits a similar in-vitro potency to the parent drug and circulates at comparable concentrations in plasma at steady state.[2][4]

The incorporation of six deuterium atoms (d6) into the N-desmethyl enzalutamide structure provides a stable, heavier isotope version of the molecule.[7][8] This mass shift makes **N-Desmethyl Enzalutamide-d6** an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Its use significantly



improves the accuracy, precision, and reliability of pharmacokinetic studies, therapeutic drug monitoring (TDM), and metabolic research involving enzalutamide.[1][7]

## **Chemical and Physical Properties**

The fundamental properties of **N-Desmethyl Enzalutamide-d6** are critical for its application in experimental settings. These characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

| Property          | Value                                                                                                                                                    | Source(s)   |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| IUPAC Name        | 4-(3-(4-cyano-3-<br>(trifluoromethyl)phenyl)-5,5-<br>bis(methyl-d3)-4-oxo-2-<br>thioxoimidazolidin-1-yl)-2-<br>fluorobenzamide                           | [7]         |
| Synonyms          | N-desmethyl MDV 3100-d6, 4-<br>{3-[4-cyano-3-<br>(trifluoromethyl)phenyl]-5,5-<br>dimethyl-4-oxo-2-<br>thioxoimidazolidin-1-yl}-2-<br>fluorobenzamide;D6 | [2][7]      |
| Molecular Formula | C20H8D6F4N4O2S                                                                                                                                           | [9][10][11] |
| Molecular Weight  | 456.45 g/mol                                                                                                                                             | [11]        |
| CAS Number        | 2748567-63-5                                                                                                                                             | [8][11]     |
| Parent Drug CAS   | 915087-33-1 (Enzalutamide)                                                                                                                               | [8]         |
| Metabolite CAS    | 1242137-16-1 (N-Desmethyl<br>Enzalutamide)                                                                                                               | [4][10][12] |

Table 2: Physical and Storage Properties



| Property             | Value                                                                  | Source(s)  |
|----------------------|------------------------------------------------------------------------|------------|
| Appearance           | Solid                                                                  | [13]       |
| Solubility           | Soluble in Methanol                                                    | [12]       |
| Storage (Short Term) | Room temperature (if less than 2 weeks)                                | [13]       |
| Storage (Long Term)  | Refrigerator (2-8°C) or Frozen (-20°C for 1 month; -80°C for 6 months) | [2][8][13] |
| Purity (by HPLC)     | Not less than 90%                                                      | [8]        |

## **Metabolic Pathway of Enzalutamide**

Enzalutamide is primarily eliminated through hepatic metabolism.[14][15] The formation of its active metabolite, N-desmethyl enzalutamide, is a critical step in its biotransformation. This process is mediated predominantly by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.[1][4] The resulting metabolite has a longer terminal half-life (approximately 7.8 to 8.6 days) compared to the parent drug (5.8 days).[4][16]



Click to download full resolution via product page

Metabolic conversion of Enzalutamide to its active metabolite.



### **Experimental Protocols and Applications**

**N-Desmethyl Enzalutamide-d6** is almost exclusively used as an internal standard (IS) for the quantification of N-desmethyl enzalutamide in biological matrices. A typical bioanalytical workflow is detailed below.

This protocol is based on established methods for therapeutic drug monitoring of enzalutamide and its active metabolite.[1]

Objective: To accurately quantify the concentration of enzalutamide and N-desmethyl enzalutamide in human plasma samples.

#### Materials:

- Plasma samples from patients.
- N-Desmethyl Enzalutamide-d6 (as IS for the metabolite).
- Enzalutamide-d6 (as IS for the parent drug).
- Acetonitrile or other suitable protein precipitation agent.
- C18 reverse-phase HPLC column.
- Tandem quadrupole mass spectrometer.

#### Procedure:

- Sample Preparation (Protein Precipitation):
  - Thaw plasma samples at room temperature.
  - To a 100 μL aliquot of plasma, add 20 μL of an internal standard working solution containing N-Desmethyl Enzalutamide-d6 and Enzalutamide-d6 in methanol.
  - Vortex mix for 10 seconds.
  - Add 300 μL of acetonitrile to precipitate plasma proteins.



- Vortex mix vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for analysis.
- Chromatographic Separation (LC):
  - Inject an aliquot of the supernatant onto a C18 column (e.g., 50 x 2.1 mm, 1.8 μm).
  - Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and
     (B) 0.1% formic acid in acetonitrile.
  - A typical gradient might run from 30% B to 95% B over 5 minutes to separate the analytes from endogenous plasma components.
- Detection (MS/MS):
  - Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
  - Monitor specific precursor-to-product ion transitions for N-desmethyl enzalutamide and its deuterated internal standard (N-Desmethyl Enzalutamide-d6).

#### Quantification:

- Calculate the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
- Determine the concentration of N-desmethyl enzalutamide in the unknown samples by interpolating the peak area ratios against a standard calibration curve prepared in a blank matrix.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. N-Desmethylenzalutamide Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. WO2016005875A1 An improved process for the preparation of enzalutamide Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. clearsynth.com [clearsynth.com]
- 9. N-desmethyl Enzalutamide D6 TargetMol Chemicals Inc [bioscience.co.uk]
- 10. N- Desmethyl Enzalutamide-D6 Acanthus Research [acanthusresearch.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Enzalutamide D6 Daicel Pharma Standards [daicelpharmastandards.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacokinetic Studies of Enzalutamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [physical and chemical properties of N-Desmethyl Enzalutamide-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425026#physical-and-chemical-properties-of-n-desmethyl-enzalutamide-d6]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com